Calicoferol C

CAS No.:

Cat. No.: VC1862304

Molecular Formula: C28H44O2

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H44O2 |

|---|---|

| Molecular Weight | 412.6 g/mol |

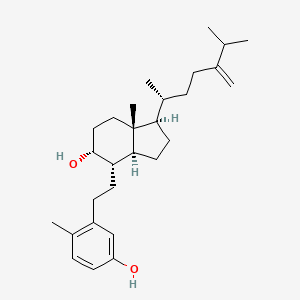

| IUPAC Name | (1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-5-ol |

| Standard InChI | InChI=1S/C28H44O2/c1-18(2)19(3)7-8-21(5)25-13-14-26-24(27(30)15-16-28(25,26)6)12-10-22-17-23(29)11-9-20(22)4/h9,11,17-18,21,24-27,29-30H,3,7-8,10,12-16H2,1-2,4-6H3/t21-,24+,25-,26+,27-,28-/m1/s1 |

| Standard InChI Key | GKFHBWBDOADOEV-HFOUWSASSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@H]2O)C)[C@H](C)CCC(=C)C(C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2O)C)C(C)CCC(=C)C(C)C |

Introduction

Chemical Structure and Properties

Calicoferol C is a complex 9,10-secosteroid with the molecular formula C28H44O2 and a molecular weight of 412.6 g/mol . The compound's structure is characterized by an aromatic A-ring connected to a modified steroid framework.

Structural Features

The IUPAC name for Calicoferol C is (1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-5-ol . This complex nomenclature reflects the compound's intricate structure with multiple stereogenic centers and functional groups.

The structure of Calicoferol C includes:

-

An aromatic A-ring with a hydroxy group at position 5 and a methyl group at position 2

-

A modified steroid framework with a cleaved bond between positions 9 and 10

-

A hydroxyl group at position 5 of the indene ring system

-

A methylidene (exocyclic double bond) in the side chain

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Calicoferol C:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C28H44O2 | |

| Molecular Weight | 412.6 g/mol | |

| XLogP3-AA | 8.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 8 | |

| Exact Mass | 412.334130642 Da |

The compound's high lipophilicity (XLogP3-AA of 8.5) suggests that it has limited water solubility and would likely partition into lipid-rich environments. This property is typical of steroid-derived compounds and influences their pharmacokinetic behavior.

Isolation and Characterization

Natural Sources

Calicoferol C has been reported specifically in gorgonian corals of the genus Muricella . These marine organisms belong to the family Plexauridae and are known to produce a variety of bioactive compounds. The exact species of Muricella from which Calicoferol C was isolated was described as "undescribed" in the original literature, indicating that it was potentially a new or unclassified species at the time of discovery .

Structural Characterization

The structural elucidation of Calicoferol C was accomplished through a combination of spectroscopic methods . These typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet-visible (UV-Vis) spectroscopy

The spectral data allowed researchers to determine both the connectivity of atoms and the stereochemistry at the various chiral centers in the molecule, resulting in the complete structural assignment.

Biological Activity

Pharmacological Properties

Given the structural similarity to other bioactive secosteroids, Calicoferol C may possess similar pharmacological properties, though further research is needed to elucidate its specific activities.

Comparison with Other Calicoferols

Table 2 provides a comparison of Calicoferol C with other related compounds in the Calicoferol family:

Synthesis

Challenges in Synthesis

The synthesis of complex secosteroids like Calicoferol C presents several challenges:

-

Stereocontrol: The molecule contains multiple stereogenic centers that must be correctly configured.

-

Construction of the aromatic A-ring with appropriate substituents.

-

Formation of the side chain with the correct stereochemistry and the introduction of the methylidene group.

-

Controlled cleavage of the C9-C10 bond to generate the secosteroid structure.

Successful synthesis strategies would need to address these challenges to achieve an efficient and stereoselective route to Calicoferol C.

Research Applications and Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume